2-Fluoro-3-propoxybenzaldehyde

Description

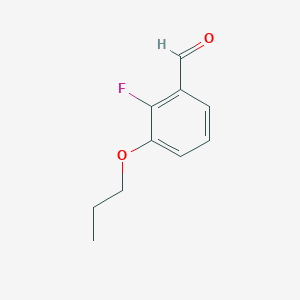

2-Fluoro-3-propoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and a propoxy group at the third position

Properties

IUPAC Name |

2-fluoro-3-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNRAFOGWWTVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-propoxybenzaldehyde typically involves the nucleophilic substitution of a fluorine atom onto a benzaldehyde derivative. One common method is the fluorination of 2-fluoro-3-propoxybenzene using appropriate fluorinating agents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and fluoride salts to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-propoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2-Fluoro-3-propoxybenzoic acid.

Reduction: 2-Fluoro-3-propoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-Fluoro-3-propoxybenzaldehyde is extensively used in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated nature enhances the pharmacokinetic properties of drug candidates, leading to improved efficacy and bioavailability.

| API | Target Disease | Synthesis Method | Reference |

|---|---|---|---|

| Compound A | Cancer | Wittig Reaction with this compound | |

| Compound B | Inflammatory Diseases | Direct Fluorination Method |

Material Science

The compound is also utilized in the development of novel materials, particularly in organic electronics. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability.

| Material Type | Application | Properties Enhanced | Reference |

|---|---|---|---|

| Conductive Polymers | Organic Solar Cells | Increased charge mobility | |

| Coatings | Protective Films | Improved durability and UV resistance |

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of anticancer agents derived from this compound. The compounds exhibited significant cytotoxic activity against various cancer cell lines, showcasing the potential of fluorinated benzaldehydes in drug discovery.

Case Study 2: Development of Organic Photovoltaics

Research involving the integration of this compound into polymeric solar cells revealed enhanced performance metrics compared to traditional materials. The study highlighted improvements in efficiency due to better charge transport properties attributed to the fluorine substituent.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-propoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

2-Fluorobenzaldehyde: Lacks the propoxy group, making it less hydrophobic.

3-Fluorobenzaldehyde: Fluorine is positioned differently, affecting its reactivity.

4-Fluorobenzaldehyde: Another positional isomer with different chemical properties.

Uniqueness

2-Fluoro-3-propoxybenzaldehyde is unique due to the presence of both a fluorine atom and a propoxy group, which influence its chemical reactivity and physical properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

2-Fluoro-3-propoxybenzaldehyde is an organic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of a fluorine atom and a propoxy group can influence its biological activity, making it a subject of interest in various pharmacological studies.

- Chemical Formula : C10H11FO2

- Molecular Weight : 182.19 g/mol

- Structure : The compound contains a benzaldehyde moiety substituted with a fluorine atom at the 2-position and a propoxy group at the 3-position, which may enhance its lipophilicity and metabolic stability.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The compound's mechanism involves modifying these targets, which leads to changes in biological responses. This interaction can affect various pathways, including those related to inflammation and microbial resistance.

Biological Activity

Recent studies have explored the biological activities of this compound, particularly its antimicrobial properties and potential role as an anti-inflammatory agent.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties through the inhibition of the NLRP3 inflammasome pathway. This pathway is crucial in the production of pro-inflammatory cytokines such as IL-1β and IL-18. Inhibitors targeting this pathway have shown promise in reducing inflammation in various models, suggesting that this compound could be explored for similar therapeutic effects .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A related study demonstrated that compounds with similar functional groups exhibited minimal bactericidal concentrations (MBCs) ranging from 12.5 to 50 µM against MRSA strains upon irradiation with near-infrared light. These findings suggest that structural modifications, including fluorination, can significantly enhance antimicrobial efficacy .

- Inflammasome Inhibition : Research into second-generation NLRP3 inhibitors indicates that structural analogs can effectively inhibit the inflammasome complex, leading to reduced IL-1β production in vivo. This highlights the potential for derivatives of this compound to serve as lead compounds in developing anti-inflammatory drugs .

Comparative Analysis

| Compound | Antimicrobial Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential for enhanced activity due to fluorination |

| Related Compound A | High | 12.5 | Effective against MRSA with photodynamic therapy |

| Related Compound B | Moderate | 25 | Shows anti-inflammatory effects via NLRP3 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.